molecular formula C17H27ClN2O4 B2705415 Ethyl 4-(2-hydroxy-3-(o-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride CAS No. 1052416-20-2

Ethyl 4-(2-hydroxy-3-(o-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2705415
CAS RN: 1052416-20-2
M. Wt: 358.86
InChI Key: GPYYDFKZNJHAQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis and Chemical Properties

A significant area of research involving Ethyl 4-(2-hydroxy-3-(o-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride relates to its synthesis and the exploration of its chemical properties. Studies have demonstrated efficient methods for synthesizing differentially protected piperazines, which are valuable in the preparation of biologically active compounds and serve as chemical scaffolds for combinatorial libraries. For example, Gao and Renslo (2007) detailed a practical synthesis approach starting from commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride, highlighting the compound's utility in creating diverse biologically active structures (Gao & Renslo, 2007).

Biological Activities and Applications

Research into the biological activities of Ethyl 4-(2-hydroxy-3-(o-tolyloxy)propyl)piperazine-1-carboxylate hydrochloride derivatives has revealed their potential in various therapeutic areas. For instance, Başoğlu et al. (2013) investigated the microwave-assisted synthesis of some hybrid molecules containing penicillanic or cephalosporanic acid moieties. The study assessed the antimicrobial, antilipase, and antiurease activities of the synthesized compounds, identifying several with promising biological activities (Başoğlu et al., 2013).

Structural Analysis and Modification

Further studies have focused on the structural analysis and modification of piperazine derivatives to enhance their biological efficacy or to understand their interaction with biological targets. For example, Dilly et al. (2011) conducted molecular modeling and pharmacological evaluation of substituted piperazine-ethyl-amide derivatives, including their hexyl homologues, to investigate their agonist potential at central 5-HT receptors. This research underscores the flexibility of the piperazine scaffold in drug design, allowing for modifications that conserve or enhance biological activity across different analogues (Dilly et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved resources. Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity , but the specific activities of this compound have not been detailed.

properties

IUPAC Name

ethyl 4-[2-hydroxy-3-(2-methylphenoxy)propyl]piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4.ClH/c1-3-22-17(21)19-10-8-18(9-11-19)12-15(20)13-23-16-7-5-4-6-14(16)2;/h4-7,15,20H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYYDFKZNJHAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=CC=C2C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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